Vortioxétine Hydrobromure
Vue d'ensemble
Description
Le hydrobromure de vortioxetine est un antidépresseur atypique utilisé principalement pour le traitement du trouble dépressif majeur. Il est connu pour son mécanisme d'action multimodal, qui implique la modulation des récepteurs de la sérotonine et l'inhibition de la recapture de la sérotonine. Ce composé est commercialisé sous diverses marques, notamment Brintellix et Trintellix .
Applications De Recherche Scientifique
Vortioxetine hydrobromide has a wide range of scientific research applications:
Chemistry: Used in the study of serotonin receptor modulation and reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems and brain function.
Medicine: Primarily used in the treatment of major depressive disorder. .
Industry: Utilized in the development of new antidepressant medications and formulations
Mécanisme D'action
Target of Action
Vortioxetine hydrobromide primarily targets the serotonin neurotransmitter system, where it modulates one or more serotonin receptors and inhibits the reuptake of serotonin . The primary targets include the serotonin transporter (SERT), 5-HT1A receptor, 5-HT1B receptor, 5-HT1D receptor, 5-HT3 receptor, and 5-HT7 receptor .
Mode of Action
Vortioxetine hydrobromide acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These actions enhance the release of serotonin compared to blocking SERT alone .
Biochemical Pathways
Vortioxetine hydrobromide’s actions on serotonin receptors enhance the release of glutamate and inhibit the release of gamma-aminobutyric acid (GABA) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . It also suppresses STAT3 dimerization and nuclear translocation activity .
Pharmacokinetics
Vortioxetine hydrobromide is taken orally and has a bioavailability of 75%, with peak plasma concentrations reached at 7–11 hours . It is primarily metabolized in the liver via CYP2D6-mediated oxidation . The elimination half-life is approximately 66 hours, and it is excreted 59% in urine and 26% in feces .
Result of Action
The molecular effects of vortioxetine hydrobromide include the inhibition of serotonin reuptake, modulation of various serotonin receptors, and alteration of glutamate and GABA release . At the cellular level, it suppresses STAT3 dimerization and nuclear translocation activity . These actions collectively contribute to its antidepressant effects .
Analyse Biochimique
Biochemical Properties
Vortioxetine hydrobromide acts on the serotonin neurotransmitter system, where it modulates one or more serotonin receptors and inhibits the reuptake of serotonin . Specifically, it functions as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .
Cellular Effects
Vortioxetine hydrobromide has been found to inhibit the growth of gastric cancer cells in vitro and in vivo by targeting JAK2 and SRC . It suppresses STAT3 dimerization and nuclear translocation activity . Furthermore, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus .
Molecular Mechanism
The molecular mechanism of vortioxetine hydrobromide involves its interaction with multiple targets in the serotonin system. It inhibits the serotonin transporter, leading to increased serotonin levels . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, vortioxetine hydrobromide has shown stability over time . A novel stability-indicating method has been developed for the assay of vortioxetine hydrobromide in bulk and pharmaceutical formulations .
Dosage Effects in Animal Models
In animal models, acute and chronic administration of vortioxetine hydrobromide improves performance on objective measures that cover a broad range of cognitive domains . The effects of vortioxetine hydrobromide vary with different dosages in these models .
Metabolic Pathways
Vortioxetine hydrobromide is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The major metabolite is pharmacologically inactive, and the minor pharmacologically active metabolite is not expected to cross the blood–brain barrier .
Transport and Distribution
Vortioxetine hydrobromide has a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, extensive tissue distribution, and a long elimination half-life .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du hydrobromure de vortioxetine implique généralement un processus en plusieurs étapes. L'une des étapes clés est la cyclisation du cycle pipérazine. Le processus commence par la réaction du 2,4-diméthylthiophénol avec l'o-bromonitrobenzène, suivie d'une hydrogénation catalytique, d'une réaction de Sandmeyer avec la pipérazine et enfin, d'une réaction avec de l'acide bromhydrique pour former le hydrobromure de vortioxetine .
Méthodes de Production Industrielle : Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté. Une nouvelle voie de synthèse améliorée a été développée, atteignant un rendement de 63 % avec une pureté de 99 %. Cette méthode implique trois étapes simples, l'étape clé étant la cyclisation du cycle pipérazine .
Analyse Des Réactions Chimiques
Types de Réactions : Le hydrobromure de vortioxetine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et Conditions Communs :
Oxydation : Implique généralement des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Utilise généralement des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Implique souvent des réactions d'halogénation utilisant des réactifs comme le brome ou le chlore.
Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .
4. Applications de la Recherche Scientifique
Le hydrobromure de vortioxetine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé dans l'étude de la modulation des récepteurs de la sérotonine et de l'inhibition de la recapture.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la fonction cérébrale.
Médecine : Utilisé principalement dans le traitement du trouble dépressif majeur. .
Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antidépresseurs
5. Mécanisme d'Action
Le mécanisme d'action du hydrobromure de vortioxetine est complexe et implique plusieurs voies :
Inhibition de la Recapture de la Sérotonine : Inhibe la recapture de la sérotonine en se liant au transporteur de la sérotonine.
Modulation des Récepteurs : Agit comme un agoniste aux récepteurs 5-HT1A, un agoniste partiel aux récepteurs 5-HT1B et un antagoniste aux récepteurs 5-HT3, 5-HT1D et 5-HT7 .
Cibles Moléculaires : Cible principalement le transporteur de la sérotonine et divers récepteurs de la sérotonine, conduisant à une augmentation des niveaux de sérotonine dans le cerveau
Composés Similaires :
Sertraline : Un autre inhibiteur de la recapture de la sérotonine utilisé pour la dépression.
Bupropion : Un antidépresseur atypique avec un mécanisme d'action différent.
Fluoxétine : Un inhibiteur sélectif de la recapture de la sérotonine avec des applications similaires.
Unicité : Le hydrobromure de vortioxetine est unique en raison de son mécanisme d'action multimodal, qui implique à la fois l'inhibition de la recapture de la sérotonine et la modulation des récepteurs. Cette double action est censée contribuer à son efficacité dans le traitement du trouble dépressif majeur .
Comparaison Avec Des Composés Similaires
Sertraline: Another serotonin reuptake inhibitor used for depression.
Bupropion: An atypical antidepressant with a different mechanism of action.
Fluoxetine: A selective serotonin reuptake inhibitor with similar applications.
Uniqueness: Vortioxetine hydrobromide is unique due to its multimodal mechanism of action, which involves both serotonin reuptake inhibition and receptor modulation. This dual action is believed to contribute to its efficacy in treating major depressive disorder .
Activité Biologique
Vortioxetine hydrobromide is an antidepressant medication primarily used for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake, has garnered significant attention in both clinical and preclinical studies. Recent research has expanded its potential applications beyond depression, including its effects on cancer cell proliferation and gut microbiota.
Vortioxetine acts primarily as a serotonin reuptake inhibitor (SRI) while also modulating various serotonin receptors, including:
- 5-HT1A receptor agonism
- 5-HT3 receptor antagonism
- 5-HT7 receptor antagonism
This multifaceted approach not only enhances mood but also improves cognitive function, making it a valuable option for patients with MDD who experience cognitive deficits .
Anticancer Activity
Recent studies have demonstrated that vortioxetine hydrobromide exhibits anticancer properties , particularly as a dual inhibitor of JAK2 and SRC kinases. Research findings indicate:
- Inhibition of Gastric Cancer Cell Growth : Vortioxetine significantly suppresses the proliferation of gastric cancer cells (HGC27 and AGS) in vitro, with IC50 values of 5.90 μM and 9.40 μM, respectively .
- Mechanism : The compound inhibits JAK2/SRC-STAT3 signaling pathways, leading to reduced STAT3 phosphorylation and dimerization, which are critical for cancer cell survival and proliferation .
Table 1: Inhibitory Effects on Gastric Cancer Cells
Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | Proliferation Inhibition (%) at 4 μM (96h) |
---|---|---|---|
HGC27 | 5.90 | 4.96 | 66 |
AGS | 9.40 | 6.56 | 45 |
Clinical Efficacy in Depression
Vortioxetine has been shown to effectively alleviate depressive symptoms and improve cognitive function in patients with MDD. A randomized controlled trial indicated:
- Significant Improvement : Patients receiving vortioxetine (10 mg and 20 mg) showed a mean treatment difference from placebo of 0.36 (p < 0.0001) and 0.33 (p < 0.0001), respectively .
Table 2: Efficacy Data from Clinical Trials
Treatment Group | Mean Change from Baseline to Week 8 | p-value |
---|---|---|
Vortioxetine 10 mg | 0.36 | <0.0001 |
Vortioxetine 20 mg | 0.33 | <0.0001 |
Placebo | - | - |
Effects on Gut Microbiota
Emerging evidence suggests that vortioxetine may also influence gut microbiota composition, which is increasingly recognized for its role in mental health:
- Microbiota Modulation : Treatment with vortioxetine has been associated with changes in beneficial gut bacteria such as Faecalibacterium and Roseburia, potentially contributing to its antidepressant effects .
Case Studies
A recent case series reported the successful use of vortioxetine in patients with comorbid epilepsy and depressive symptoms:
- Patient Outcomes : All nine patients achieved remission of depressive symptoms within a treatment range of 10 to 20 mg, demonstrating good tolerability even among those with complex medical histories .
Table 3: Summary of Case Studies
Patient Count | Age Range (Years) | Treatment Duration (Months) | Remission Achieved |
---|---|---|---|
9 | 24 - 77 | 2 - 48 | Yes |
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRUFUIHGGOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027850 | |
Record name | Vortioxetine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960203-27-4 | |
Record name | Vortioxetine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vortioxetine hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vortioxetine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORTIOXETINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.